Cas no 82522-70-1 (4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de)
![4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de structure](https://www.kuujia.com/scimg/cas/82522-70-1x500.png)
82522-70-1 structure
Product name:4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de
4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de Chemical and Physical Properties
Names and Identifiers
-
- 4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de
- Modecainide
- JU27887FWK
- Benzamide, 4-hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)-, (+-)-
- SCHEMBL120888
- (+-)-2'-(2-(1-Methyl-2-piperidyl)ethyl)vanillanilide
- BMY-40327
- 81329-71-7
- BMY 40327;MJ 14030
- Modecainida [INN-Spanish]
- MJ 14030
- Modecainidum [INN-Latin]
- 3-methoxy-O-desmethylencainide
- Modecainidum
- (+-)-4-Hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)benzamide
- DTXSID20868609
- NS00123080
- Benzamide, 4-hydroxy-3-methoxy-N-(2-(2-(1-methyl-2-piperidinyl)ethyl)phenyl)-
- MS-25916
- 4-Hydroxy-3-methoxy-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide
- Q27281703
- UNII-JU27887FWK
- D05065
- Modecainide [USAN:INN]
- 3-Methoxy-O-demethylencainide
- BENZAMIDE, 4-HYDROXY-3-METHOXY-N-(2-(2-(1-METHYL-2-PIPERIDINYL)ETHYL)PHENYL)-, (+/-)-
- Modecainide (USAN/INN)
- MJ-14030
- HY-101723
- 4-hydroxy-3-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
- 4-hydroxy-3-methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
- BMY 40327
- (+/-)-2'-(2-(1-Methyl-2-piperidyl)ethyl)vanillanilide
- Modecainida
- AKOS030549012
- MODECAINIDE [USAN]
- CS-6629
- 82522-70-1
- CHEMBL2106770
- MODECAINIDE [INN]
- G12745
- CHEBI:230065
-
- Inchi: InChI=1S/C22H28N2O3/c1-24-14-6-5-8-18(24)12-10-16-7-3-4-9-19(16)23-22(26)17-11-13-20(25)21(15-17)27-2/h3-4,7,9,11,13,15,18,25H,5-6,8,10,12,14H2,1-2H3,(H,23,26)
- InChI Key: LBYXPDAENJSHDD-UHFFFAOYSA-N
- SMILES: CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)O)OC
Computed Properties
- Exact Mass: 368.20999276g/mol
- Monoisotopic Mass: 368.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.8Ų
- XLogP3: 3.9
4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de Related Literature
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
82522-70-1 (4-hydroxy-3-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzami de) Related Products
- 37612-13-8(Encainide)
- 898464-06-7(1-(3-chloro-4-fluorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 799246-93-8(1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate)
- 1261923-67-4(5-(2-Benzyloxyphenyl)-2-methoxyphenol)
- 1251691-86-7(6-fluoro-4-(4-methoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 1142816-57-6(Methyl 4-(3-tert-butoxy-3-oxoprop-1-enyl)-1H-pyrrole-2-carboxylate)
- 1262434-36-5(5-Methoxy-2,3-dimethyl-7-nitro-1H-indole)
- 1559502-58-7(1-(1-Aminopropan-2-yl)-3-ethylcyclopentan-1-ol)
- 890099-13-5(2-Acetoxy-4'-chlorobenzophenone)
- 1343827-67-7(1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol)
Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
CN Supplier
Reagent
